molecular formula C22H35N5O3 B4072521 Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate

Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate

Cat. No.: B4072521
M. Wt: 417.5 g/mol
InChI Key: CQRZLWYFJGROFD-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate is a complex organic compound that features a pyrazole ring, piperidine rings, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine rings and the ester group. Common reagents used in these reactions include cyclopentanecarbonyl chloride, ethyl chloroformate, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halides, hydroxyl derivatives

Scientific Research Applications

Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-[4-[5-(cyclohexanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
  • Ethyl 4-[4-[5-(cyclopropanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate

These compounds share similar structural features but differ in the nature of the cycloalkyl group attached to the pyrazole ring. The uniqueness of this compound lies in its specific cyclopentanecarbonyl group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O3/c1-2-30-22(29)26-15-8-18(9-16-26)25-13-10-19(11-14-25)27-20(7-12-23-27)24-21(28)17-5-3-4-6-17/h7,12,17-19H,2-6,8-11,13-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRZLWYFJGROFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
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Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
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Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
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Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
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Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate
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Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate

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